

Ortaxel's Structural Features and Activity Relationship

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Compound Focus: Ortaxel

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Ortaxel (IDN-5109, BAY 59-8862) is a novel analog of paclitaxel designed to overcome the limitations of earlier taxanes [1]. Its structural modifications are key to its improved oral bioavailability and activity against resistant tumors.

The table below summarizes the core structural features of **Ortaxel** and their functional roles based on general taxane SAR principles and the biological outcomes observed in studies [1] [2].

Structural Feature	Functional Role & Biological Consequence
C-13 Side Chain	Modifications make it a poor substrate for the P-glycoprotein (P-gp) efflux pump [1].
Oral Bioavailability	Structural redesign enabled it to be the first taxane with demonstrated oral bioavailability, overcoming poor GI absorption of older taxanes [1].
Activity in Resistant Models	Showed efficacy in paclitaxel-resistant human ovarian carcinoma xenografts, indicating ability to overcome some forms of multidrug resistance [1].

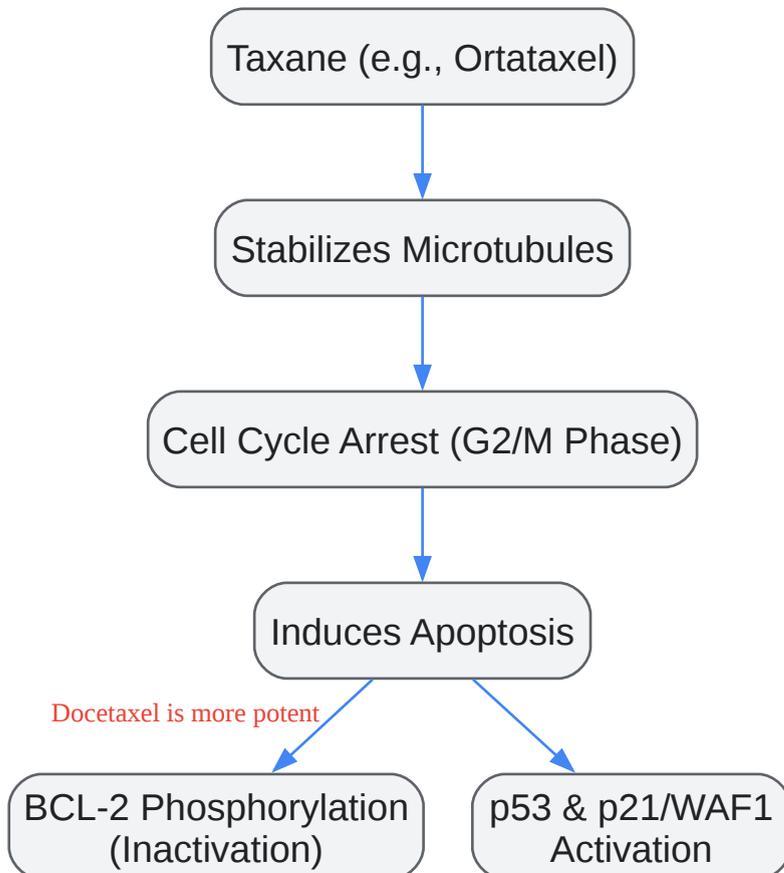
Key Experimental Findings and Protocols

The primary evidence for **Ortataxel**'s efficacy and SAR comes from preclinical *in vivo* models and an early-phase clinical trial.

- **Experimental Model (Preclinical):** The activity of oral **Ortataxel** was evaluated in mouse models transplanted with human breast carcinoma (MX-1). The study demonstrated that oral **Ortataxel** was as effective as intravenous paclitaxel in suppressing tumor growth [1].
- **Clinical Trial (Phase I):** A Phase I trial involved 18 patients with treatment-refractory solid tumors [1].
 - **Dosing Protocol:** **Ortataxel** was administered orally in doses ranging from **10 to 70.1 mg/m²**, given once daily for 5 days every 3 weeks [1].
 - **Major Findings:** The dose-limiting toxicities were primarily hematological, including grade 3 and 4 neutropenia. One patient with carcinoma of unknown primary origin achieved a partial response, and two patients had stable disease [1].

The Mechanism of Action of Taxanes

All taxanes, including **Ortataxel**, share a common primary mechanism of action. The diagram below illustrates the key steps in this process.



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This mechanism is supported by studies showing that taxanes can induce the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, and upregulate tumor suppressors like p53 and p21/WAF-1 [3].

Research Status and Context

Ortaxel represents an important step in the evolution of taxane therapy, demonstrating that oral administration and activity in resistant models are achievable through rational drug design [1]. However, its clinical development appears to have halted after the mentioned Phase I trial.

Research has continued with newer generations of taxanes. For instance, third-generation Stony Brook Taxoids (SB-T-121605, SB-T-121606) feature more extensive modifications and have shown significantly higher potency and ability to overcome resistance in *in vitro* models of ovarian carcinoma [2].

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